3-Chloro-2-methylbenzonitrile
CAS No.: 54454-12-5
Cat. No.: VC3705464
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54454-12-5 |
|---|---|
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | 3-chloro-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 |
| Standard InChI Key | FKFZTNLSUJCIMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)C#N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)C#N |
Introduction
Chemical Structure and Identification
3-Chloro-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN and a molecular weight of 151.593 g/mol. The compound features a benzene ring with three substituents: a chlorine atom at position 3, a methyl group at position 2, and a nitrile group (C≡N) attached directly to the ring. This arrangement creates a unique molecular structure with distinct chemical reactivity patterns influenced by both electronic and steric effects of these substituents . The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 54454-12-5, which serves as its unique identifier in chemical databases worldwide . The IUPAC Standard InChIKey for this compound is FKFZTNLSUJCIMG-UHFFFAOYSA-N, which provides a standardized digital representation of its molecular structure that facilitates electronic searching and identification across chemical information systems .
The structural configuration of 3-Chloro-2-methylbenzonitrile contributes significantly to its reactivity profile. The presence of the electron-withdrawing nitrile and chlorine groups alongside the electron-donating methyl group creates an interesting electronic distribution within the molecule. This distribution affects its behavior in various chemical reactions, particularly those involving nucleophilic or electrophilic processes. The positioning of these functional groups also influences intramolecular interactions and potential reaction sites, making this compound relevant for targeted synthetic applications requiring specific substitution patterns on aromatic rings .
Structural Representation
The physical structure of 3-Chloro-2-methylbenzonitrile can be visualized as a benzene ring with three substituents arranged in specific positions. The nitrile group (C≡N) extends from the benzene backbone, creating a rigid linear structure characteristic of nitriles. The methyl group at position 2 and the chlorine atom at position 3 create a specific electronic and steric environment that influences the compound's physical properties and chemical behavior. Modern computational techniques have enabled the generation of both 2D molecular representations and 3D structural models that accurately depict the spatial arrangement of atoms within this molecule .
Physical Properties
3-Chloro-2-methylbenzonitrile exists as a solid at room temperature with a melting point in the range of 34-36°C, indicating its relatively low intermolecular forces compared to similar aromatic compounds with higher melting points . The compound exhibits a density of approximately 1.2±0.1 g/cm³, which is consistent with other halogenated aromatic nitriles of similar molecular weight . One of its most notable physical properties is its boiling point of 226.6±20.0 °C at standard pressure (760 mmHg), which reflects the combined effects of its molecular weight and intermolecular interactions .
The flash point of 3-Chloro-2-methylbenzonitrile is reported to be 87.1±16.8 °C, an important safety parameter that indicates the temperature at which its vapors can ignite in the presence of an ignition source . This relatively high flash point suggests that the compound has lower flammability risks compared to many organic solvents, though appropriate safety precautions must still be observed during handling and storage. From a physical state perspective, the compound transitions from solid to liquid near room temperature, which has implications for its storage, handling, and application in various chemical processes .
Tabulated Physical Properties
Spectroscopic Characteristics
Spectroscopic analysis provides crucial information for the identification and structural characterization of 3-Chloro-2-methylbenzonitrile. The National Institute of Standards and Technology (NIST) maintains spectral data for this compound, specifically infrared (IR) spectroscopy data in the gas phase . The IR spectrum of this compound shows characteristic absorption bands that correspond to the functional groups present in the molecule. The nitrile group (C≡N) typically exhibits a strong and sharp absorption band in the region of 2200-2300 cm⁻¹, which is a diagnostic feature for identifying this functional group. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the methyl C-H stretching vibrations can be observed at slightly lower wavenumbers. The C-Cl bond typically shows absorption in the fingerprint region of the spectrum .
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